Ortho-Directed Intramolecular Cyclization Capability
1-(2-Aminophenyl)pyrrolidine-2,5-dione, classified as an ortho-aminodiacylarylimide, undergoes intramolecular cyclization with dibromotriphenylphosphorane to generate condensed tri-, tetra-, and pentacyclic heterocyclic systems . The reaction exploits the 1,2-relationship between the ortho-amino group and the imide nitrogen to form a new nitrogen-containing ring. In the reported study, 1-(2-aminophenyl)pyrrolidine-2,5-dione derived from succinic anhydride and o-phenylenediamine participates as a representative ortho-aminodiacylarylimide, with a preparative yield of approximately 54% for the parent imide intermediate from succinic anhydride . This cyclization pathway is structurally inaccessible to the corresponding meta- and para-aminophenyl succinimide isomers, which cannot achieve the requisite N–N proximity for ring closure.
| Evidence Dimension | Capacity to undergo intramolecular cyclization to fused polycyclic heterocycles |
|---|---|
| Target Compound Data | Serves as ortho-aminodiacylarylimide precursor; cyclization with dibromotriphenylphosphorane yields tri-, tetra-, and pentacyclic products |
| Comparator Or Baseline | meta-Aminophenyl succinimide and para-aminophenyl succinimide isomers (structural inference only) |
| Quantified Difference | Cyclization possible (ortho); cyclization structurally impossible (meta/para). Preparative yield of imide intermediate: ~54% |
| Conditions | Reaction of succinic anhydride with o-phenylenediamine; subsequent cyclization with dibromotriphenylphosphorane (reflux conditions) |
Why This Matters
Procurement of the ortho isomer is mandatory for any synthetic route requiring ortho-aminodiacylarylimide intermediates; meta and para isomers cannot replicate this reactivity and would halt the synthetic sequence.
